
8-Acetyl-6-methyl-2-phenyl-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Acetyl-6-methyl-2-phenyl-chromen-4-one is a chemical compound belonging to the class of chromones, which are known for their diverse biological activities. This compound is characterized by its chromen-4-one core structure, substituted with acetyl, methyl, and phenyl groups. Chromones are widely studied for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Acetyl-6-methyl-2-phenyl-chromen-4-one typically involves the Pechmann condensation reaction. This reaction is carried out by condensing a phenol derivative with a β-ketoester in the presence of a strong acid catalyst, such as sulfuric acid. The reaction conditions usually involve heating the mixture to a temperature range of 100-150°C for several hours to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .
化学反应分析
Types of Reactions
8-Acetyl-6-methyl-2-phenyl-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include hydroxylated derivatives, halogenated compounds, and various substituted chromones, which can exhibit different biological activities .
科学研究应用
作用机制
The mechanism of action of 8-Acetyl-6-methyl-2-phenyl-chromen-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and cancer pathways, such as cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB).
Pathways Involved: It modulates the expression of pro-inflammatory cytokines and inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
相似化合物的比较
Similar Compounds
Chroman-4-one: Similar in structure but lacks the acetyl and phenyl groups, leading to different biological activities.
Coumarin: Another chromone derivative with a simpler structure, known for its anticoagulant properties.
Uniqueness
8-Acetyl-6-methyl-2-phenyl-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other chromone derivatives. Its acetyl and phenyl groups contribute to its enhanced anti-inflammatory and anticancer properties, making it a valuable compound for further research and development .
属性
IUPAC Name |
8-acetyl-6-methyl-2-phenylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c1-11-8-14(12(2)19)18-15(9-11)16(20)10-17(21-18)13-6-4-3-5-7-13/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYCRGLXGVKBJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)C(=O)C)OC(=CC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
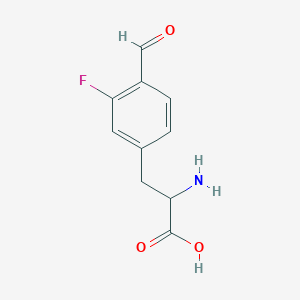
![6-Methyl-2,3-dihydropyrano[2,3-b]pyridin-4-one](/img/structure/B8240542.png)
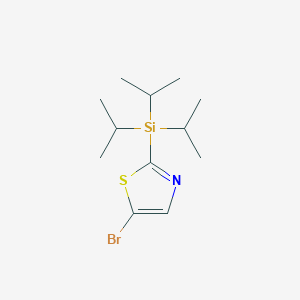
![(3R)-3-azaniumyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B8240549.png)
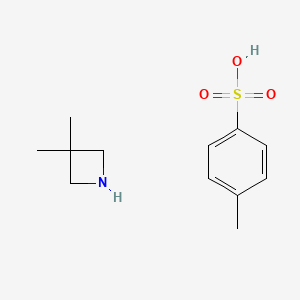
![(6S)-6-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine](/img/structure/B8240577.png)
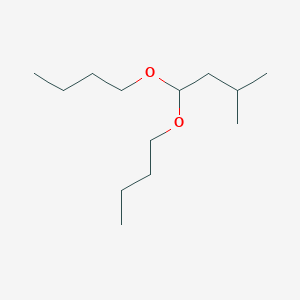
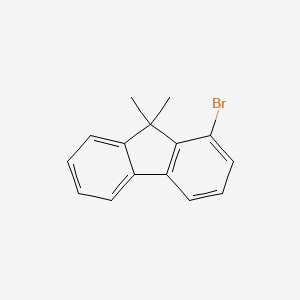
![3-Iodo-5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazole](/img/structure/B8240599.png)
![tert-butyl N-[(3R,4S)-4-ethyl-3-piperidyl]carbamate](/img/structure/B8240606.png)
![tert-butyl (5R)-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B8240612.png)
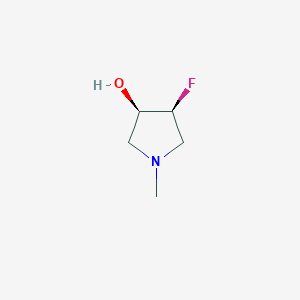
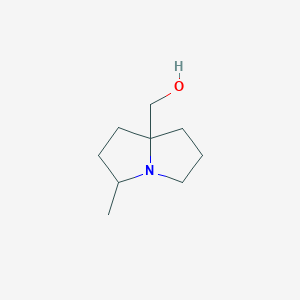
![tert-butyl (5R)-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B8240623.png)
